

Introduction: The Strategic Value of the Cyclobutane Scaffold

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Compound of Interest

Compound Name: *Dimethyl cyclobutane-1,1-dicarboxylate*

Cat. No.: B156252

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In the landscape of modern medicinal chemistry and materials science, the cyclobutane moiety stands out as a valuable structural motif. Characterized by its four-membered carbocyclic ring, this scaffold imparts a unique combination of rigidity and three-dimensionality to molecules.^[1] ^[2] The inherent ring strain (approximately 26.3 kcal/mol) influences its reactivity and conformational preferences, allowing chemists to design novel structures with specific stereochemical and electronic properties.^{[1][3]}

Dimethyl cyclobutane-1,1-dicarboxylate is a key building block that provides access to this coveted scaffold. Its geminal diester functionality serves as a versatile chemical handle for further elaboration, making it a cornerstone compound for innovation.^[3] Most notably, its parent diacid is a direct precursor to Carboplatin, a platinum-based chemotherapy drug widely used in the treatment of various cancers.^{[2][4]} This guide offers an in-depth exploration of the synthesis, properties, and chemical utility of **dimethyl cyclobutane-1,1-dicarboxylate**, providing field-proven insights for its application in research and development.

Synthesis: A Mechanistic Approach

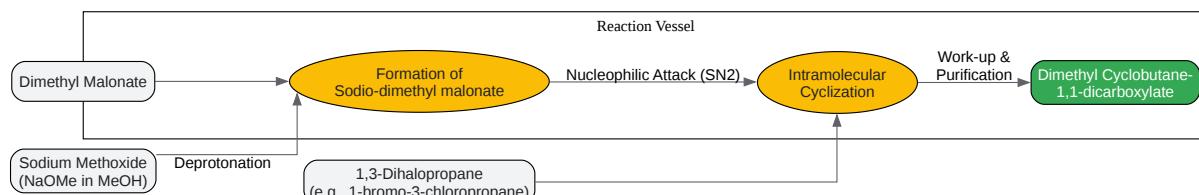
The most common and reliable method for synthesizing cyclobutane-1,1-dicarboxylates is the malonic ester synthesis, a classic carbon-carbon bond-forming reaction. The procedure involves the dialkylation of a malonic ester with a suitable 1,3-dihalopropane.

Causality Behind the Synthetic Strategy

The choice of the malonic ester synthesis is predicated on several key principles:

- Acidity of α -Hydrogens: The protons alpha to the two carbonyl groups of dimethyl malonate are significantly acidic ($pK_a \approx 13$), allowing for easy deprotonation by a moderately strong base like sodium methoxide to form a stabilized enolate.
- Nucleophilic Character: The resulting enolate is a potent carbon-centered nucleophile.
- Intramolecular Cyclization: The reaction proceeds via a tandem SN_2 mechanism. The first alkylation with a 1,3-dihalopropane introduces a 3-halopropyl chain. A second, intramolecular SN_2 reaction, facilitated by another deprotonation, leads to the formation of the strained four-membered ring. Using a difunctional electrophile like 1,3-dibromopropane or 1-bromo-3-chloropropane in a single step is efficient for forming the cyclic structure.^[5]

The following workflow illustrates the synthesis of **dimethyl cyclobutane-1,1-dicarboxylate**.



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Caption: Synthesis workflow for **Dimethyl Cyclobutane-1,1-dicarboxylate**.

Experimental Protocol (Adapted from Diethyl Ester Synthesis)

This protocol is adapted from the robust and well-documented synthesis of diethyl 1,1-cyclobutanedicarboxylate.^{[5][6]} The substitution of sodium ethoxide/diethyl malonate with sodium methoxide/dimethyl malonate is a standard modification.

A. Materials & Equipment

- Dimethyl malonate
- 1-Bromo-3-chloropropane
- Sodium metal
- Anhydrous methanol
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Standard glassware for extraction and distillation

B. Step-by-Step Methodology

- Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., dry nitrogen), carefully add freshly cut sodium metal to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The addition should be controlled to maintain a manageable reaction rate. Strictly anhydrous conditions are crucial as any water will consume the base and reduce yield.[5]
- Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate dropwise with stirring.
- Alkylation/Cyclization: Gently heat the mixture to reflux. Slowly add 1-bromo-3-chloropropane via a dropping funnel. The rate of addition should be controlled to maintain a smooth reflux. After the addition is complete, continue refluxing for approximately 45-60 minutes to ensure the reaction goes to completion.[5]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the bulk of the methanol via distillation.

- Add cold water to the residue to dissolve the sodium halide salts formed.[\[5\]](#)
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with a saturated salt solution (brine) to aid in the removal of water, and dry over an anhydrous drying agent like anhydrous sodium sulfate.[\[5\]](#)

- Purification:
 - Filter off the drying agent.
 - Remove the solvent by rotary evaporation.
 - The crude product is then purified by vacuum distillation to yield pure **dimethyl cyclobutane-1,1-dicarboxylate**.[\[5\]](#)

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Data

The core properties of **dimethyl cyclobutane-1,1-dicarboxylate** are summarized below.

Property	Value	Reference(s)
CAS Number	10224-72-3	[7] [8]
Molecular Formula	C ₈ H ₁₂ O ₄	[7] [8]
Molecular Weight	172.18 g/mol	[7] [8]
IUPAC Name	dimethyl cyclobutane-1,1-dicarboxylate	[7]
Synonyms	1,1-Cyclobutanedicarboxylic acid, dimethyl ester	[7] [9]
Appearance	Colorless liquid (predicted)	
InChIKey	KIFHUHBBUBVJNH-UHFFFAOYSA-N	[7]

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural proof for the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons.
 - ~3.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl ester groups (-OCH₃). Its integration value of 6H is a key identifier.
 - ~2.5 ppm (triplet, 4H): These four protons are on the C2 and C4 positions of the cyclobutane ring, adjacent to the CH₂ group at C3.
 - ~2.0 ppm (quintet/multiplet, 2H): These two protons are on the C3 position, coupled to the four protons at the C2/C4 positions.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon, and the carbons of the cyclobutane ring and methyl groups.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): A peak at $m/z = 172$, corresponding to the molecular weight of the compound, is expected.[7]
- Key Fragments: Common fragmentation pathways for esters include the loss of an alkoxy group ($-OCH_3$, $m/z = 31$) and a methoxycarbonyl group ($-COOCH_3$, $m/z = 59$).

C. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

- $\sim 1730\text{ cm}^{-1}$ (strong, sharp): This is a characteristic strong absorption for the $C=O$ (carbonyl) stretch of the saturated ester groups.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$ (medium): C-H stretching vibrations from the methyl and methylene groups.
- $\sim 1100\text{-}1300\text{ cm}^{-1}$ (strong): C-O stretching vibrations of the ester functionality.

Chemical Reactivity and Synthetic Utility

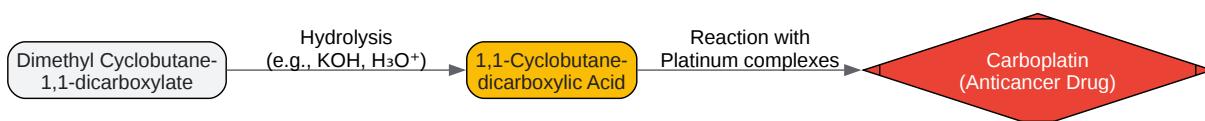
The true value of **dimethyl cyclobutane-1,1-dicarboxylate** lies in its utility as a synthetic intermediate, primarily through the reactivity of its ester groups and its role as a stable cyclobutane scaffold.

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The most significant reaction is the hydrolysis of the diester to yield 1,1-cyclobutanedicarboxylic acid.[10] This can be achieved under either acidic or basic conditions, followed by acidification. This diacid is a white crystalline solid with a melting point of approximately 158 °C.[4]

Application in Drug Synthesis: The Carboplatin Precursor

1,1-Cyclobutanedicarboxylic acid is a critical starting material for the synthesis of Carboplatin, a second-generation platinum-based anticancer drug. The dicarboxylate ligand chelates to the platinum(II) center, modulating the drug's reactivity and reducing the severe side effects associated with its predecessor, Cisplatin.^{[2][11]} The inclusion of the cyclobutane ring is a prime example of leveraging a specific chemical scaffold to optimize pharmaceutical properties.^[1]



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Caption: Pathway from diester to the anticancer drug Carboplatin.

Other Synthetic Transformations

- Reduction: The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH_4) to yield the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane.
- Decarboxylation: The parent 1,1-cyclobutanedicarboxylic acid can be decarboxylated upon heating to produce cyclobutanecarboxylic acid.^[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **dimethyl cyclobutane-1,1-dicarboxylate** and its precursors.

- Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.^{[7][12]}
- Recommended Personal Protective Equipment (PPE):
 - Safety goggles or a face shield.

- Chemically resistant gloves.
- A laboratory coat.
- Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a cool, dry place away from oxidizing agents.[\[13\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Dimethyl cyclobutane-1,1-dicarboxylate is more than just a simple diester; it is a strategic entry point to the synthetically valuable cyclobutane framework. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a precursor to the vital anticancer drug Carboplatin underscore its significance. For researchers in drug discovery and organic synthesis, a thorough understanding of this molecule's properties and reactivity provides a powerful tool for the rational design and construction of complex, high-value chemical entities.

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